2-Chloro-5-fluoropyrimidine

Catalog No.
S1484057
CAS No.
62802-42-0
M.F
C4H2ClFN2
M. Wt
132.52 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-fluoropyrimidine

CAS Number

62802-42-0

Product Name

2-Chloro-5-fluoropyrimidine

IUPAC Name

2-chloro-5-fluoropyrimidine

Molecular Formula

C4H2ClFN2

Molecular Weight

132.52 g/mol

InChI

InChI=1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H

InChI Key

AGYUQBNABXVWMS-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)Cl)F

Synonyms

5-Fluoro-2-chloropyrimidine;

Canonical SMILES

C1=C(C=NC(=N1)Cl)F

Precursor for Functionalized Pyrimidines

One prominent application of 2-chloro-5-fluoropyrimidine is as a precursor for the synthesis of 5-fluoro-2-substituted pyrimidines. This substitution is achieved through nucleophilic aromatic substitution reactions, where various amines react with the chlorine atom at the 2nd position, replacing it with an amino group (-NH2). The presence of the fluorine atom at the 5th position enhances the reactivity of the molecule towards these reactions. []

These 5-fluoro-2-substituted pyrimidines serve as valuable building blocks for the development of various pharmaceutically relevant compounds. For instance, 5-fluoro-2-aminopyrimidines have been explored for their potential as antimicrobial agents. []

Intermediate in the Synthesis of Bioactive Molecules

2-Chloro-5-fluoropyrimidine can also act as an intermediate in the synthesis of more complex molecules with diverse biological activities. Here are two specific examples:

  • P2X7 Receptor Antagonists

    The compound 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is an intermediate in the synthesis of benzamide scaffolds exhibiting potent antagonistic activity against P2X7 receptors. These receptors play a crucial role in various inflammatory and neurodegenerative diseases, making this research area significant for drug discovery. []

  • JAK2 Kinase Inhibitors

    2-Chloro-5-fluoropyrimidine serves as a starting material for the synthesis of 5-fluoro-2-cyano pyrimidine, a key intermediate in the production of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine. This compound demonstrates potent inhibitory activity against the JAK2 kinase, a protein implicated in various malignancies, highlighting its potential for cancer therapy development. []

2-Chloro-5-fluoropyrimidine (CAS number 62802-42-0) is a heterocyclic aromatic compound. It belongs to the class of pyrimidines, which are six-membered rings containing two nitrogen atoms at positions 1 and 3. In 2-chloro-5-fluoropyrimidine, a chlorine atom is attached at the second position (C2) of the ring, and a fluorine atom is attached at the fifth position (C5) [, ].

This compound is significant in scientific research due to its potential as a building block for synthesizing various other molecules, particularly those with pharmaceutical applications [, ].


Molecular Structure Analysis

2-Chloro-5-fluoropyrimidine has a planar structure with a delocalized aromatic π-electron system due to the presence of alternating single and double bonds in the ring and the two nitrogen atoms. The electronegative chlorine and fluorine atoms withdraw electron density from the ring, making it slightly electron-deficient, particularly at the carbon atoms where they are attached (C2 and C5) []. This electron deficiency plays a role in the reactivity of the molecule, facilitating nucleophilic aromatic substitution reactions [].


Chemical Reactions Analysis

2-Chloro-5-fluoropyrimidine serves as a versatile starting material for various synthetic reactions:

  • Nucleophilic Aromatic Substitution: Due to the electron-withdrawing nature of the chlorine atom, C2 becomes susceptible to nucleophilic attack. This allows for the replacement of chlorine with various nucleophiles, such as amines, to form 5-fluoro-2-amino pyrimidines [].
2-Chloro-5-fluoropyrimidine + R-NH2 (excess) -> 5-Fluoro-2-amino pyrimidine + HCl (where R is any organic group) []
  • Formation of Pharmaceutical Intermediates: 2-Chloro-5-fluoropyrimidine can be used to synthesize intermediates for the development of drugs targeting specific receptors. For instance, it can be used to prepare 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, which serves as an intermediate for potent P2X7 receptor antagonists [].

The specific reaction conditions and details for these syntheses will vary depending on the desired end product.


Physical And Chemical Properties Analysis

  • Melting Point: 80-82 °C []
  • Boiling Point: No data available
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide []
  • Stability: Stable under normal storage conditions []

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (97.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Chloro-5-fluoropyrimidine

Dates

Modify: 2023-08-15

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